molecular formula C16H17ClN4O2S B12237499 2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine

Cat. No.: B12237499
M. Wt: 364.9 g/mol
InChI Key: WJDJYUNWRRDSIB-UHFFFAOYSA-N
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Description

2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with a pyrrolo[3,4-c]pyrrole structure, which is further substituted with a 3-chlorobenzenesulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a pyrrolo[3,4-c]pyrrole intermediate, which is then subjected to sulfonylation using 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: A simpler heterocyclic compound with a single nitrogen atom in a five-membered ring.

    Pyrrolidine: A saturated analog of pyrrole with a similar ring structure but without aromaticity.

    Pyrimidine: A six-membered ring with two nitrogen atoms, commonly found in nucleic acids.

Uniqueness

2-[5-(3-Chlorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is unique due to its fused ring structure and the presence of a chlorobenzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H17ClN4O2S

Molecular Weight

364.9 g/mol

IUPAC Name

5-(3-chlorophenyl)sulfonyl-2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C16H17ClN4O2S/c17-14-3-1-4-15(7-14)24(22,23)21-10-12-8-20(9-13(12)11-21)16-18-5-2-6-19-16/h1-7,12-13H,8-11H2

InChI Key

WJDJYUNWRRDSIB-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CC=N3)S(=O)(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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